1-(4-Bromobenzyl)-4-ethylpiperazine
Description
Significance of Piperazine (B1678402) Derivatives in Medicinal Chemistry and Organic Synthesis
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in drug discovery and development. nih.govmdpi.com Its prevalence is so significant that it has been classified as a "privileged scaffold," a molecular framework that can be adapted to interact with a wide variety of biological targets. mdpi.com The versatility of the piperazine moiety stems from its unique physicochemical properties. Its basic nature and potential for hydrogen bonding often enhance the solubility and oral bioavailability of drug candidates. nih.gov
Piperazine derivatives have demonstrated a vast spectrum of pharmacological activities, including:
Anticancer mdpi.com
Antimicrobial nih.gov
Antidepressant nih.gov
Antiviral ontosight.ai
Anti-inflammatory ontosight.ai
The two nitrogen atoms of the piperazine ring provide convenient points for chemical modification, allowing for the synthesis of large and diverse libraries of compounds for screening. nih.gov This adaptability makes piperazine a key building block in the design of new therapeutic agents. nih.govmdpi.com
The Role of Halogenated Benzyl (B1604629) Moieties in Designing Bioactive Compounds
The incorporation of a halogenated benzyl group, in this case, a 4-bromobenzyl moiety, is a common strategy in medicinal chemistry to enhance the biological activity of a compound. Halogens, such as bromine, can influence a molecule's properties in several ways. They can alter the electronic environment of the aromatic ring, which can affect binding to target proteins. nih.gov
Scope and Research Objectives for 1-(4-Bromobenzyl)-4-ethylpiperazine Studies
Given the well-documented importance of both the piperazine core and the bromobenzyl group, research into this compound is likely to be multifaceted. The primary objectives of such studies would logically include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound in high purity. This would be followed by thorough characterization using modern analytical techniques such as NMR spectroscopy and mass spectrometry.
Pharmacological Screening: Investigating the biological activity of the compound across a range of assays. Based on the activities of related compounds, this could include screening for anticancer, antimicrobial, and central nervous system effects. mdpi.commdpi.com
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs of this compound to understand how small changes in the chemical structure affect its biological activity. This could involve modifying the substitution pattern on the benzyl ring or changing the alkyl group on the second piperazine nitrogen.
Mechanism of Action Studies: For any identified biological activity, further research would aim to elucidate the specific molecular targets and pathways through which the compound exerts its effects.
Research Findings and Physicochemical Data
While dedicated, in-depth research articles solely focused on this compound are not abundant in publicly accessible literature, its synthesis is conceptually straightforward based on established chemical reactions. A likely synthetic route would involve the N-alkylation of 1-ethylpiperazine (B41427) with 4-bromobenzyl bromide or a related electrophile.
Below are tables detailing the physicochemical properties of this compound and its immediate precursors, compiled from chemical supplier databases and computational predictions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 364793-85-1 |
| Molecular Formula | C₁₃H₁₉BrN₂ |
| Molecular Weight | 283.21 g/mol |
| Appearance | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Table 2: Physicochemical Properties of Precursors
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Role |
| 1-Ethylpiperazine | 5308-25-8 | C₆H₁₄N₂ | 114.19 g/mol | Nucleophilic piperazine source |
| 4-Bromobenzyl bromide | 589-15-1 | C₇H₆Br₂ | 249.93 g/mol | Electrophilic benzyl source |
| 1-(4-Bromobenzyl)piperazine (B2668839) | 91345-62-9 | C₁₁H₁₅BrN₂ | 255.15 g/mol | Potential intermediate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-ethylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDSQDKGMVJNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 4 Bromobenzyl 4 Ethylpiperazine
General Synthetic Strategies for Piperazine (B1678402) Derivatives
The synthesis of piperazine derivatives is a well-established field in organic chemistry, with several robust methods available for the construction and functionalization of the piperazine ring. These strategies can be broadly categorized into methods for forming the piperazine core itself and methods for substituting the nitrogen atoms of a pre-existing piperazine ring.
One of the most common approaches for the synthesis of N-substituted piperazines is the N-alkylation of piperazine or its derivatives. researchgate.net This method typically involves the reaction of the piperazine nitrogen with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. To achieve mono-alkylation and avoid the formation of di-alkylated products, a protecting group, such as a tert-butoxycarbonyl (Boc) group, can be employed on one of the nitrogen atoms. researchgate.net After the alkylation of the unprotected nitrogen, the Boc group can be removed under acidic conditions.
Another powerful technique is reductive amination , which involves the reaction of an amine with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org This method is highly versatile and avoids the formation of quaternary ammonium (B1175870) salts that can be a side product in direct alkylation. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com
For the synthesis of N-aryl piperazines, the Buchwald-Hartwig amination has emerged as a highly effective palladium-catalyzed cross-coupling reaction. wikipedia.orglibretexts.org This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and a piperazine. The choice of palladium catalyst and phosphine (B1218219) ligand is crucial for the success of this reaction and has been the subject of extensive research to broaden its scope and improve its efficiency. wikipedia.orggrafiati.com
More recently, transition metal-catalyzed reactions using iridium complexes have been developed for the synthesis of piperazines from ethanolamine (B43304) precursors through N-alkylative coupling reactions. clockss.org These methods offer alternative pathways to piperazine derivatives under specific catalytic conditions.
Targeted Synthesis of 1-(4-Bromobenzyl)-4-ethylpiperazine
The synthesis of this compound can be achieved through a multi-step process that involves the preparation of a key precursor followed by its derivatization.
The primary precursor for the synthesis of the target compound is 1-(4-bromobenzyl)piperazine (B2668839) . This intermediate can be synthesized by the direct N-alkylation of piperazine with 4-bromobenzyl bromide or a similar 4-bromobenzyl halide. To favor mono-benzylation, a large excess of piperazine is typically used, which can be recovered after the reaction.
Once 1-(4-bromobenzyl)piperazine is obtained, the ethyl group can be introduced at the N-4 position through two principal methods:
Direct Ethylation: This involves the reaction of 1-(4-bromobenzyl)piperazine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a suitable base like potassium carbonate or triethylamine (B128534), and a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF).
Reductive Amination: This method utilizes the reaction of 1-(4-bromobenzyl)piperazine with acetaldehyde (B116499) in the presence of a reducing agent. Sodium triacetoxyborohydride is a commonly used reagent for this transformation as it is mild and selective for the reduction of the in-situ formed iminium ion. masterorganicchemistry.com
The optimization of reaction conditions is critical to maximize the yield of this compound and minimize the formation of byproducts.
For the N-alkylation route, several factors can be fine-tuned. The choice of base and solvent can significantly influence the reaction rate and selectivity. The temperature is also a key parameter; while higher temperatures can accelerate the reaction, they may also lead to an increase in side products, such as the formation of the quaternary ammonium salt. The stoichiometry of the reactants must be carefully controlled to ensure complete conversion of the starting material while preventing over-alkylation.
| Parameter | Condition | Rationale/Comments |
|---|---|---|
| Alkylating Agent | Alkyl Iodide > Alkyl Bromide > Alkyl Chloride | Reactivity of the halide influences reaction rate. |
| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃, Et₃N, DIPEA | Inorganic bases are often used for ease of removal. Organic bases can also be effective. |
| Solvent | Acetonitrile, DMF, DMSO, Acetone | Polar aprotic solvents are generally preferred to dissolve the reactants and facilitate the SN2 reaction. |
| Temperature | Room Temperature to Reflux | Dependent on the reactivity of the alkylating agent and the nucleophilicity of the piperazine. |
For the reductive amination pathway, the choice of the reducing agent is paramount. Sodium triacetoxyborohydride is often preferred over sodium borohydride (B1222165) because it is less basic and more selective for the reduction of iminium ions in the presence of aldehydes. masterorganicchemistry.com The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) or dichloroethane (DCE) at room temperature. The pH of the reaction mixture can also be a critical factor, with slightly acidic conditions often favoring the formation of the iminium ion intermediate.
Functionalization and Derivatization Approaches for the Piperazine Core
The structure of this compound offers two primary sites for further chemical modification: the N-4 position of the piperazine ring and the bromobenzyl moiety.
While the N-4 position is already occupied by an ethyl group, it can potentially undergo further reactions. For instance, treatment with a strong alkylating agent could lead to the formation of a quaternary ammonium salt. However, a more common strategy in medicinal chemistry would be to synthesize analogues with different substituents at this position. By returning to the precursor, 1-(4-bromobenzyl)piperazine, a wide variety of functional groups can be introduced at the N-4 position using the N-alkylation or reductive amination methods described previously. This allows for the exploration of the structure-activity relationship by varying the size, polarity, and functionality of the substituent at this position.
The bromine atom on the benzyl (B1604629) group serves as a versatile handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling allows for the substitution of the bromine atom with a variety of aryl, heteroaryl, or vinyl groups. mdpi.comnih.gov This reaction typically involves the use of a palladium catalyst, such as PdCl₂(dppf), and a base, like potassium carbonate or cesium carbonate, to couple the bromo-compound with a boronic acid or a boronic ester. This method is highly valuable for creating more complex molecular architectures.
The Buchwald-Hartwig amination provides a route to substitute the bromine atom with a nitrogen-based nucleophile, such as an amine or an amide. wikipedia.orglibretexts.org This reaction also relies on a palladium catalyst, but the choice of phosphine ligand is particularly crucial for achieving high yields and broad substrate scope. This transformation is a powerful tool for the synthesis of compounds with a diarylamine or related structures.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl |
| Suzuki-Miyaura | Potassium aryltrifluoroborate | PdCl₂(dppf) / Cs₂CO₃ | Biaryl |
| Buchwald-Hartwig | Primary or secondary amine | Pd₂(dba)₃ / BINAP / NaOᵗBu | Arylamine |
| Buchwald-Hartwig | Amide | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | N-Aryl amide |
Investigation of Reaction Mechanisms and Pathways
The synthesis of this compound typically proceeds through the nucleophilic substitution reaction between 1-ethylpiperazine (B41427) and a 4-bromobenzyl halide, most commonly 4-bromobenzyl bromide. The investigation into the reaction mechanism primarily focuses on the principles of nucleophilic alkylation.
The predominant pathway for this transformation is considered to be a bimolecular nucleophilic substitution (SN2) mechanism. In this proposed pathway, the more nucleophilic secondary amine of 1-ethylpiperazine attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide. This carbon is rendered electrophilic by the electron-withdrawing effect of the bromine atom.
The reaction is initiated by the lone pair of electrons on the nitrogen atom of the ethylpiperazine ring, which acts as the nucleophile. This lone pair attacks the carbon atom bearing the bromine atom, leading to the formation of a pentacoordinate transition state. Simultaneously, the carbon-bromine bond begins to break. The reaction concludes with the departure of the bromide ion as the leaving group and the formation of the new carbon-nitrogen bond, yielding the protonated form of the final product. A subsequent deprotonation step, often facilitated by a mild base or another molecule of 1-ethylpiperazine, affords the neutral this compound.
Key factors influencing the reaction rate and efficiency include the nature of the solvent, the reaction temperature, and the presence of a base. Aprotic polar solvents are generally favored as they can solvate the transition state, thereby lowering the activation energy of the reaction.
Table 1: Proposed SN2 Reaction Parameters
| Parameter | Role in the Reaction Mechanism | Typical Conditions |
| Nucleophile | 1-Ethylpiperazine | The secondary amine is the reactive site. |
| Electrophile | 4-Bromobenzyl bromide | Provides the benzylic carbon for nucleophilic attack. |
| Solvent | Acetonitrile, DMF, DMSO | Aprotic polar solvents stabilize the transition state. |
| Base | Potassium carbonate, Triethylamine | Neutralizes the HBr formed, preventing protonation of the nucleophile. |
| Temperature | Room temperature to mild heating | Provides sufficient energy to overcome the activation barrier. |
While the SN2 mechanism is the most commonly accepted pathway, alternative mechanisms could be considered under specific catalytic conditions. For instance, the use of a copper catalyst could potentially involve a single electron transfer (SET) mechanism. In such a scenario, an electron-rich copper(I) catalyst could transfer an electron to the 4-bromobenzyl bromide, leading to the formation of a benzylic radical and a bromide ion. This benzylic radical could then be trapped by the 1-ethylpiperazine nucleophile. However, for the direct alkylation without specialized catalysts, the SN2 pathway remains the most plausible and widely accepted mechanism.
Detailed kinetic studies or computational modeling specific to the reaction between 1-ethylpiperazine and 4-bromobenzyl bromide would be required to definitively elucidate the energetic profile of the transition state and further confirm the operative reaction mechanism.
Advanced Spectroscopic and Analytical Characterization of 1 4 Bromobenzyl 4 Ethylpiperazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR analysis would be employed to identify the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-(4-Bromobenzyl)-4-ethylpiperazine, one would expect to observe distinct signals corresponding to the protons of the 4-bromobenzyl group, the ethyl group, and the piperazine (B1678402) ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values for each signal would provide definitive structural confirmation.
Expected ¹H NMR Data Table (Hypothetical)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Value | e.g., Doublet | e.g., 2H | Aromatic Protons (ortho to Br) |
| Value | e.g., Doublet | e.g., 2H | Aromatic Protons (ortho to CH₂) |
| Value | e.g., Singlet | e.g., 2H | Benzyl (B1604629) CH₂ |
| Value | e.g., Triplet | e.g., 4H | Piperazine CH₂ (adjacent to N-benzyl) |
| Value | e.g., Triplet | e.g., 4H | Piperazine CH₂ (adjacent to N-ethyl) |
| Value | e.g., Quartet | e.g., 2H | Ethyl CH₂ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in the structure would give rise to a distinct signal. The analysis would reveal the number of different carbon environments and their nature (aliphatic or aromatic).
Expected ¹³C NMR Data Table (Hypothetical)
| Chemical Shift (ppm) | Assignment |
|---|---|
| Value | Aromatic C-Br |
| Value | Aromatic CH (ortho to Br) |
| Value | Aromatic CH (ortho to CH₂) |
| Value | Aromatic Quaternary C |
| Value | Benzyl CH₂ |
| Value | Piperazine CH₂ (adjacent to N-benzyl) |
| Value | Piperazine CH₂ (adjacent to N-ethyl) |
| Value | Ethyl CH₂ |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be utilized to determine the exact molecular mass of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₃H₁₉BrN₂). The presence of the bromine atom would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br) in the mass spectrum.
Expected HRMS Data Table (Hypothetical)
| Ion | Calculated m/z | Found m/z | Formula |
|---|
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be essential for assessing the purity of a synthesized sample of this compound. The chromatogram would indicate the presence of any impurities, while the mass spectrometer would help in their identification.
Vibrational Spectroscopy for Functional Group Identification (IR, FTIR)
Infrared (IR) or Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands for C-H bonds (aromatic and aliphatic), C-N bonds, and C-Br bonds.
Expected IR/FTIR Data Table (Hypothetical)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3000-2800 | Strong | Aliphatic C-H stretch (CH₂, CH₃) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
| ~1100-1000 | Medium | C-N stretch |
Chromatographic Techniques for Compound Purity and Isolation
Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two primary techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative analysis of piperazine derivatives, allowing for the separation and quantification of the target compound and any impurities. researchgate.net For piperazine-based compounds, which may lack a strong chromophore, derivatization is sometimes employed to enhance UV detection, or alternative detectors are used. jocpr.com A typical approach for analyzing piperazine derivatives involves reversed-phase HPLC. researchgate.net
The purity of this compound can be ascertained by developing a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any potential starting materials, by-products, or degradation products. Method development involves optimizing the mobile phase composition, column type, flow rate, and detector wavelength. For related bromophenylpiperazine analogs, HPLC analysis has been successfully used to confirm purity. nih.gov
A representative HPLC method for a related piperazine derivative is detailed in the table below. While specific parameters for this compound would require experimental optimization, this provides a valid starting point.
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with additives like formic acid or triethylamine (B128534) to improve peak shape) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 35°C |
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and indispensable tool for monitoring the progress of a chemical reaction in real-time. researchgate.net By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can quickly visualize the consumption of reactants and the formation of the product, this compound.
The separation on a TLC plate depends on the relative affinity of the compounds for the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). For piperazine derivatives, a common stationary phase is silica gel G. analyticaltoxicology.com The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) is often effective. stevens.edu The separated spots are visualized under UV light, where the bromophenyl group will be readily apparent, or by using staining agents. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions.
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F254 plate |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |
| Visualization | UV lamp (254 nm) |
| Expected Rf of Product | Intermediate (e.g., 0.4-0.6) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, angles, and the spatial arrangement of atoms. For complex organic molecules like this compound, this technique is the gold standard for structural elucidation.
Crystal Growth and Optimization
The first and often most challenging step in X-ray crystallography is obtaining a high-quality single crystal. This requires a systematic approach to crystallization. For piperazine derivatives, slow evaporation of a saturated solution is a common and effective technique. researchgate.net The choice of solvent is crucial; solvents like ethanol, acetone, or dichloromethane (B109758), or mixtures thereof, are often suitable for growing crystals of piperazine-containing compounds. nih.goviucr.org
The process involves dissolving the purified this compound in a minimal amount of a suitable hot solvent and allowing it to cool slowly. Alternatively, allowing the solvent to evaporate slowly from a saturated solution at room temperature can yield well-formed crystals over days or weeks. researchgate.net Optimization may involve screening various solvents and solvent mixtures, controlling the rate of cooling or evaporation, and ensuring the starting material is of high purity.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
Once a suitable crystal is obtained and its structure is determined, the data reveals a wealth of information about how the molecules pack in the solid state. This packing is governed by a network of intermolecular interactions. In the crystal structure of piperazine derivatives, the piperazine ring typically adopts a chair conformation. nih.govnih.gov
For this compound, several types of non-covalent interactions are expected to dictate the crystal packing. While the molecule lacks strong hydrogen bond donors like O-H or N-H, weak C-H···N and C-H···π interactions are highly probable. researchgate.netresearchgate.net The hydrogen atoms on the benzyl and ethyl groups can act as weak donors, forming hydrogen bonds with the nitrogen atoms of the piperazine ring or the π-system of the bromophenyl ring on adjacent molecules. Furthermore, the bromine atom can participate in halogen bonding, another important directional interaction that can influence the crystal architecture. The analysis of these weak interactions is critical for understanding the supramolecular assembly of the compound in the solid state. researchgate.netmdpi.com
| Parameter | Expected Observation |
|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |
| Piperazine Conformation | Chair |
| Dominant Intermolecular Interactions | C-H···N hydrogen bonds, C-H···π interactions |
| Secondary Interactions | Halogen bonding (C-Br···N/π), van der Waals forces |
Computational Chemistry and Molecular Modeling Approaches for 1 4 Bromobenzyl 4 Ethylpiperazine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including electronic structure and reactivity, from the electron density. For 1-(4-Bromobenzyl)-4-ethylpiperazine, DFT calculations can provide a detailed understanding of its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). walisongo.ac.idamazonaws.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. walisongo.ac.idamazonaws.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. ajchem-a.com A smaller energy gap suggests higher reactivity and lower stability. ajchem-a.com
Table 1: Illustrative Frontier Molecular Orbital Energies for Piperazine (B1678402) Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Representative Piperazine Derivative A | -6.2 | -1.5 | 4.7 |
| Representative Piperazine Derivative B | -5.9 | -1.2 | 4.7 |
| This compound (Estimated) | ~ -6.0 | ~ -1.3 | ~ 4.7 |
Note: The values for this compound are illustrative and estimated based on typical values for similar aromatic piperazine compounds. Actual values would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. bhu.ac.inchemrxiv.org The MEP map uses a color scale to represent different potential values on the electron density surface. walisongo.ac.id Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. chemrxiv.orgresearchgate.net Green and yellow areas represent neutral or weakly interacting regions. researchgate.net
In the case of this compound, an MEP map would likely show negative potential around the nitrogen atoms of the piperazine ring due to their lone pairs of electrons, making them nucleophilic centers. The bromine atom, being electronegative, would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the ethyl and benzyl (B1604629) groups, as well as the regions around the piperazine ring, would exhibit positive potential, indicating them as sites for potential electrophilic interaction. bhu.ac.in
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are crucial for understanding molecular conformation, packing in the solid state, and ligand-receptor binding. The NCI analysis typically generates a 3D plot where different types of interactions are represented by colored isosurfaces.
For this compound, NCI analysis would reveal intramolecular interactions that stabilize its conformation. For instance, weak hydrogen bonds might exist between the hydrogen atoms of the ethyl group and the nitrogen atom of the piperazine ring. Van der Waals interactions would be prevalent throughout the molecule, particularly involving the aromatic ring and the alkyl chain. Understanding these non-covalent interactions is essential for predicting the molecule's three-dimensional structure and its behavior in different chemical environments.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). amazonaws.comresearchgate.net This method is extensively used in drug discovery to identify potential biological targets for a compound and to understand the molecular basis of their interaction. nih.gov
Identification of Putative Biological Targets
Given the structural features of this compound, which includes an arylpiperazine moiety, it is plausible to hypothesize its interaction with various biological targets. Arylpiperazine derivatives are known to exhibit a wide range of pharmacological activities by targeting receptors and enzymes in the central nervous system and other biological systems. mdpi.com Molecular docking studies can be employed to screen this compound against a panel of known biological targets to identify those with the highest binding affinity. Potential targets could include serotonin (B10506) receptors, dopamine (B1211576) receptors, and acetylcholinesterase, among others, which are common targets for piperazine-containing drugs. researchgate.nethilarispublisher.com
Elucidation of Binding Modes and Binding Affinities
Once a putative biological target is identified, molecular docking can provide detailed insights into the binding mode and affinity of this compound. The binding mode describes the specific orientation and conformation of the ligand within the receptor's binding site, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides a quantitative measure of the strength of the interaction. researchgate.net
For this compound, docking simulations would likely show the bromophenyl group engaging in hydrophobic or halogen bonding interactions within a hydrophobic pocket of the receptor. The piperazine ring could form hydrogen bonds with polar amino acid residues, and the ethyl group could further contribute to hydrophobic interactions. The precise nature of these interactions would depend on the specific topology and amino acid composition of the receptor's binding site.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor
| Parameter | Value |
| Putative Target | Serotonin Receptor Subtype |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | Asp110, Phe340, Trp336 |
| Types of Interactions | Hydrogen bond with Asp110, Pi-pi stacking with Phe340, Hydrophobic interaction with Trp336 |
Note: This table is for illustrative purposes only. The specific target, binding affinity, and interacting residues for this compound would need to be determined through specific molecular docking studies.
Analysis of Key Amino Acid Residue Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. This allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for molecular recognition and biological activity. While specific docking studies on this compound are not extensively documented in publicly available literature, insights can be gleaned from studies on structurally related piperazine and bromobenzyl-containing compounds.
Research on various piperazine derivatives has shown that the piperazine ring and its substituents play a significant role in binding to the active sites of various enzymes and receptors. For instance, in studies of arylpiperazine derivatives as potential androgen receptor antagonists, hydrophobic interactions with residues such as Asn705, Met742, and Met745 were identified as key to binding. nih.gov Similarly, docking studies of piperazine derivatives with cholinesterases have highlighted the importance of hydrogen bonding and hydrophobic interactions within the enzyme's active site.
In the context of compounds containing a bromobenzyl moiety, docking studies on 2-(4-bromobenzyl) tethered pyrimidine (B1678525) derivatives have revealed specific interactions. For example, the bromophenyl group can form halogen bonds with amino acid residues like HIE130, while other parts of the molecule engage in hydrogen bonding with residues such as SER149 and ASN150. biorxiv.org
Based on these analogous studies, a hypothetical interaction profile for this compound within a protein active site can be proposed. The 4-bromobenzyl group would likely engage in hydrophobic and halogen bonding interactions. The ethylpiperazine moiety could form hydrogen bonds via its nitrogen atoms and participate in van der Waals interactions.
Table 1: Potential Key Amino Acid Residue Interactions for this compound Based on Analogous Compounds
| Interacting Part of Molecule | Potential Type of Interaction | Potentially Interacting Amino Acid Residues (Examples from related studies) |
| 4-Bromobenzyl Group | Halogen Bonding | HIE130 biorxiv.org |
| 4-Bromobenzyl Group | Hydrophobic/Pi-stacking | Phe, Tyr, Trp |
| Piperazine Nitrogen | Hydrogen Bonding | Asn, Asp, Ser, Thr biorxiv.org |
| Ethyl Group | Hydrophobic Interactions | Leu, Val, Ile |
This table is illustrative and based on interactions reported for structurally similar compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for activity.
The development of a predictive QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Finally, statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.
For piperazine derivatives, QSAR models have been successfully developed for a range of biological activities, including antidepressant and antihistaminic effects. nih.govnih.gov For example, a QSAR study on aryl alkanol piperazine derivatives with antidepressant activities resulted in statistically significant models with high predictive ability. nih.gov The quality of a QSAR model is assessed using various statistical parameters, such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). Values of R² close to 1 indicate a good fit of the model to the training data, while high Q² values suggest good predictive power for new compounds. Current time information in Norfolk, GB.
Table 2: Example of Statistical Parameters for QSAR Models of Piperazine Derivatives
| Activity | R² | Q² (Leave-one-out) | R² (external) | Reference |
| Anti-thrombotic | 0.831 | 0.828 | 0.783 | Current time information in Norfolk, GB. |
| 5-HT Reuptake Inhibition | >0.924 | >0.870 | >0.890 | nih.gov |
| Noradrenaline Reuptake Inhibition | >0.924 | >0.870 | >0.890 | nih.gov |
This table presents data from QSAR studies on diverse sets of compounds, including piperazine derivatives, to illustrate typical model performance.
One of the major benefits of QSAR modeling is its ability to identify the structural features that are most influential on biological activity. By analyzing the descriptors that are included in the final QSAR equation, researchers can gain insights into the mechanism of action and design more potent compounds.
In various QSAR studies of piperazine-containing molecules, different structural features have been found to be important. For instance, in a study on anti-thrombotic compounds, it was found that the presence of positively charged ring carbon atoms and a specific combination of aromatic nitrogen and sp2-hybridized carbon atoms correlated with higher activity. Current time information in Norfolk, GB. Another QSAR study on piperine (B192125) analogs identified that an increase in the exposed partial negative surface area enhances inhibitory activity, while the area of the molecular shadow is inversely proportional to it. mdpi.com
For this compound, a QSAR model would likely highlight the importance of the following features:
The 4-bromobenzyl group: Its size, shape, and electronic properties, particularly the electron-withdrawing nature of the bromine atom, would be captured by steric and electronic descriptors.
By quantifying the impact of these and other structural features, QSAR models can guide the rational design of novel derivatives of this compound with potentially enhanced biological activities.
Investigation of Biological and Pharmacological Activities in Vitro Focus
Target Identification and Mechanism of Action Studies (In Vitro)
The arylpiperazine scaffold, a core component of 1-(4-Bromobenzyl)-4-ethylpiperazine, is a well-established pharmacophore known for its interaction with a variety of biological targets, particularly within the central nervous system.
Despite the piperazine (B1678402) nucleus being a feature in various enzyme inhibitors, a detailed review of the scientific literature did not yield specific data on the inhibitory activity of this compound against Topoisomerase II, Matrix Metalloproteinase-3 (MMP-3), or Carbonic Anhydrase (CA).
While certain quinolones bearing a piperazine ring are known to target bacterial Topoisomerase II and IV, this action is largely attributed to the quinolone core. nih.govpsu.eduacs.org Similarly, diverse heterocyclic structures, some of which incorporate piperazine, have been developed as inhibitors for MMPs and CAs. medchemexpress.comrcsb.org However, no studies were found that specifically evaluated this compound for activity against these enzymes.
The structural characteristics of this compound, specifically the arylpiperazine moiety, strongly suggest a potential affinity for dopaminergic and serotonergic receptors. This class of compounds is widely recognized for targeting these receptors. mdpi.comsemanticscholar.org
Dopamine (B1211576) D4 Receptor: The Dopamine D4 receptor is a key target for arylpiperazine derivatives, with many ligands showing high affinity and selectivity. mdpi.com While specific binding affinity data (such as Kᵢ values) for this compound are not available in the reviewed literature, related benzylpiperazine and piperidine (B6355638) compounds have been synthesized and evaluated as D4 receptor antagonists. mdpi.comchemrxiv.org
Serotonin (B10506) Receptors: Arylpiperazines are known to interact with a wide range of serotonin (5-HT) receptors, including the 5-HT₁A, 5-HT₂A, and 5-HT₇ subtypes. mdpi.com For example, compounds with an 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one structure have been identified as highly potent 5-HT₁A/B/D receptor antagonists. nih.gov The affinity for these receptors is often modulated by the nature of the aryl substituent and the linker connecting it to the piperazine ring. However, specific receptor binding assays for this compound have not been reported in the literature reviewed.
Given the established role of the arylpiperazine scaffold in neuropharmacology, it is hypothesized that this compound modulates neurotransmitter systems, particularly dopamine and serotonin. mdpi.comsemanticscholar.org The interaction of arylpiperazine-containing drugs can result in antagonist, agonist, or partial agonist activity at these receptors, leading to the modulation of central nervous system functions. mdpi.com However, without specific in vitro functional assays, the precise nature of this modulation—whether it acts as an antagonist or agonist at specific receptor subtypes—for this compound remains uncharacterized in the available scientific literature.
Antimicrobial and Antibacterial Efficacy Studies (In Vitro)
The piperazine ring is a common structural feature in a variety of antimicrobial agents, suggesting that its derivatives may possess antibacterial or antifungal properties.
Specific MIC data for this compound were not found in the reviewed literature. However, studies on structurally related compounds provide insight into the potential antimicrobial activity of the 4-ethylpiperazine moiety.
One study investigated a series of imidazole-chalcone derivatives for antimicrobial activity. nih.gov A compound containing a 4-ethylpiperazinyl group, identified as ZDO-3m, was tested against several gastrointestinal pathogens. nih.gov The MIC values for this related compound are presented below. nih.gov
| Compound | Microorganism | MIC (μg/mL) | Reference |
|---|---|---|---|
| ZDO-3m (4-ethylpiperazinyl-imidazole-chalcone) | Escherichia coli | 125 | nih.gov |
| ZDO-3m (4-ethylpiperazinyl-imidazole-chalcone) | Bacillus subtilis | 125 | nih.gov |
| ZDO-3m (4-ethylpiperazinyl-imidazole-chalcone) | Candida krusei | 62 | nih.gov |
Additionally, a study on naphthalene-based piperazines reported that a derivative containing a 4-ethylpiperazine group showed notable antibacterial activity against E. coli and K. pneumoniae. derpharmachemica.com
The specific antimicrobial mechanism of action for this compound has not been elucidated in the scientific literature. The mechanisms of piperazine-containing antibiotics are diverse and depend heavily on the other structural components of the molecule. For instance, piperazine-thiadiazole conjugates have been investigated as potential inhibitors of enoyl-ACP reductase in bacteria. mdpi.com In contrast, the well-known fluoroquinolone antibiotics, which often include a piperazine ring, act by inhibiting DNA gyrase and topoisomerase IV. nih.govacs.org Without targeted mechanistic studies, the pathway through which this compound or its close analogs might exert any antimicrobial effects remains speculative.
Anticancer and Cytotoxic Activity Investigations (In Vitro Cell Lines)
In Vitro Cytotoxicity Assays against Cancer Cell Lines
A comprehensive search of published studies yielded no specific data on the in vitro cytotoxicity of this compound against any cancer cell lines. While numerous piperazine derivatives have been evaluated for their anticancer potential, research detailing the cytotoxic profile of this particular compound, including metrics such as IC₅₀ values against various cell lines, is not available in the reviewed literature.
Mechanisms of Antiproliferative Action (e.g., Tubulin Polymerization Inhibition)
There is no available research that investigates the mechanisms of antiproliferative action for this compound. Specifically, no studies were found that assessed its potential as a tubulin polymerization inhibitor or its effects on other cellular mechanisms related to cancer cell proliferation.
Anti-inflammatory Activity Assessment (In Vitro Models)
No studies were identified that specifically assess the in vitro anti-inflammatory activity of this compound. Consequently, there is no data on its effects on inflammatory markers, such as the inhibition of nitric oxide (NO) production, cyclooxygenase (COX) enzymes, or pro-inflammatory cytokines in in vitro models.
Anthelmintic Activity Evaluation (In Vitro Models)
The scientific literature reviewed contains no information regarding the evaluation of this compound for anthelmintic properties. In vitro studies to determine its efficacy against parasitic worms have not been reported.
Antiplatelet Aggregation Studies (In Vitro Models)
An extensive search did not uncover any in vitro studies on the antiplatelet aggregation effects of this compound. Research on its ability to inhibit platelet aggregation induced by various agonists such as ADP, collagen, or arachidonic acid has not been published.
Structure Activity Relationship Sar and Ligand Design for 1 4 Bromobenzyl 4 Ethylpiperazine Analogues
Impact of the 4-Bromobenzyl Substituent on Biological Activity
The 4-bromobenzyl moiety is a crucial element that significantly influences the biological activity of this class of compounds. Its impact can be attributed to a combination of steric, electronic, and hydrophobic properties. The benzyl (B1604629) group itself often serves as a key hydrophobic feature, contributing to the compound's ability to interact with biological targets. ontosight.ai
The position and nature of the substituent on the phenyl ring are critical. The bromine atom at the para-position (position 4) plays a specific role. Halogen atoms like bromine can engage in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in a receptor's binding pocket. In studies of related compounds, such as 1,4-pyrazine inhibitors of p300 HAT, the presence of para-bromo substituents on phenyl rings resulted in a significant increase in inhibitory activity compared to unsubstituted or differently substituted analogues. tmc.edu For example, a 1,4-pyrazine compound with para-bromo substituents on its phenyl rings showed an IC50 value of 5.7 µM, a marked improvement over analogues with no substitution (IC50 = 46.3 µM). tmc.edu
The following table illustrates the effect of substituents on a phenyl ring in a related series of p300 HAT inhibitors, demonstrating the importance of the para-bromo substitution. tmc.edu
| Compound | Substituent on Phenyl Rings | p300 HAT IC50 (µM) |
|---|---|---|
| Compound A | None | 46.3 ± 6.1 |
| Compound B | Hydroxymethyl and Methyl | 62.6 ± 1.0 |
| Compound C | para-Bromo | 5.7 ± 0.2 |
Role of the N-Ethyl Group on the Piperazine (B1678402) Ring
The N-alkyl group on the piperazine ring, in this case, an ethyl group, is pivotal in modulating the compound's pharmacokinetic and pharmacodynamic properties. The piperazine core itself, with its two basic nitrogen atoms, often leads to increased water solubility and favorable bioavailability. nih.govtandfonline.com The substituent on the N-4 nitrogen fine-tunes these characteristics.
The size and lipophilicity of the N-alkyl group can directly affect the compound's affinity and selectivity for its biological target. Structure-activity relationship studies on various piperazine-containing molecules reveal that modifying this substituent can significantly alter biological activity. nih.gov For instance, in a series of artemisinin (B1665778) derivatives, an N-ethoxycarbonyl-piperazine group was found to be the most active against certain cancer cell lines. tandfonline.com
In the synthesis of other piperazine derivatives, the N-ethyl group is a common starting point for creating new analogues. researchgate.net The basicity (pKa) of the piperazine nitrogen is influenced by the attached alkyl group, which in turn affects the potential for ionic interactions with acidic residues (like aspartic acid) in a receptor binding site. While a simple methyl or ethyl group may be optimal for fitting into a specific hydrophobic pocket, larger or more polar substituents could either enhance or diminish activity depending on the target's topology.
Influence of Piperazine Ring Conformation on Biological Interactions
The piperazine ring is not a flat structure; it predominantly adopts a chair conformation to minimize steric strain. wikipedia.org This three-dimensional shape is critical for its interaction with biological targets. In its chair conformation, substituents on the nitrogen atoms can be oriented in either an axial or equatorial position. The specific orientation of the 4-bromobenzyl and the N-ethyl groups relative to the plane of the ring dictates how the molecule presents itself to a binding site.
Molecular docking studies of bridged piperazine derivatives targeting the μ-opioid receptor have shown that the preferred conformation places the piperazine ring parallel to the direction of the receptor. researchgate.net The ability of the ring to adopt the most favorable conformation within the binding pocket is essential for high-affinity binding. Any steric hindrance that prevents the optimal conformation can lead to a significant loss of activity. For example, the introduction of a bulky ethyl group in one series of compounds resulted in steric clashes with a tyrosine residue, leading to a different orientation and less efficient binding. researchgate.net The flexibility of the piperazine ring allows it to act as a versatile scaffold in drug design, capable of positioning its substituents in precise spatial arrangements to maximize interactions with a receptor. researchgate.net
Rational Design of Novel Analogues based on SAR Data
The insights gained from SAR studies provide a roadmap for the rational design of new analogues with potentially superior properties. The goal is to optimize the interactions of each part of the molecule with its target.
Modifications based on SAR could include:
Varying the Benzyl Substituent: Based on the importance of the 4-bromo group, other halogens (chloro, iodo) could be explored at the para-position to fine-tune halogen bonding potential and lipophilicity. Moving the substituent to the meta or ortho positions could help probe the topology of the binding pocket. tmc.edumdpi.com
Altering the N-Alkyl Group: The N-ethyl group can be replaced with other alkyl groups (methyl, propyl) to assess the impact of size and hydrophobicity. Introducing small polar groups (e.g., hydroxyethyl) could introduce new hydrogen bonding opportunities. nih.gov
Modifying the Linker: The benzyl group is essentially a phenyl ring attached via a methylene (B1212753) (-CH2-) linker. The length of this linker could be extended or shortened to alter the distance between the piperazine and phenyl rings, potentially optimizing their positions within the binding site. nih.gov
A study on 1,2-benzothiazine derivatives demonstrated a rational design approach where a planar chromophore was linked to a phenylpiperazine group. mdpi.com The results showed that compounds with a 3,4-dichlorophenyl substituent on the piperazine were significantly more cytotoxic to cancer cells than those with other substitutions, highlighting how SAR data can guide the selection of optimal functional groups. mdpi.com
Exploration of Bioisosteric Replacements within the Compound's Structure
Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties by swapping one functional group for another with similar physical or chemical properties. cambridgemedchemconsulting.com For 1-(4-Bromobenzyl)-4-ethylpiperazine, several bioisosteric modifications can be envisioned.
Piperazine Ring Replacements: The piperazine ring is a common target for bioisosteric replacement. Its properties can be mimicked by other cyclic diamines or related structures to alter basicity, conformation, and metabolic stability.
Homopiperazine (1,4-diazepane): This seven-membered ring expands the distance between the nitrogen atoms and offers different conformational possibilities. researchgate.net
Bridged Bicyclic Amines: Structures like 2,5-diazabicyclo[2.2.1]heptane can serve as conformationally constrained piperazine mimics, locking the substituents into a more rigid orientation. nih.gov
Spiro-diamines: Replacing the piperazine with a spirocyclic diamine can introduce novel three-dimensional arrangements of the nitrogen atoms. nih.govcambridgemedchemconsulting.com
The following table shows the effect of replacing a piperazine moiety with various bioisosteres on receptor affinity in a series of σ2 receptor ligands. nih.gov
| Amine Core | σ1R Ki (nM) | σ2R Ki (nM) |
|---|---|---|
| Piperazine (Lead Compound) | 140 ± 20 | 1.0 ± 0.1 |
| Homopiperazine | 72 ± 10 | 4.0 ± 0.2 |
| 2,5-Diazabicyclo[2.2.1]heptane | 26 ± 2 | 13 ± 1 |
| Diazaspiro[3.3]heptane | 15 ± 2 | 130 ± 10 |
Bromobenzyl Group Replacements:
Phenyl Ring Bioisosteres: The para-substituted phenyl ring can be replaced with other aromatic systems like pyridine (B92270) or pyrimidine (B1678525) to introduce heteroatoms that can act as hydrogen bond acceptors. tcichemicals.com Non-aromatic, rigid scaffolds like bicyclo[1.1.1]pentane have also been successfully used as bioisosteres for a para-substituted benzene (B151609) ring. tcichemicals.com
Bromine Bioisosteres: The bromine atom could be replaced by other groups with similar electronic properties, such as a trifluoromethyl (-CF3) group, which is a common bioisostere for halogens. nih.gov
Through such systematic explorations, the SAR of this compound can be thoroughly mapped, paving the way for the development of new chemical entities with finely tuned biological activities.
Conclusion and Future Research Directions
Summary of Key Academic Research Findings on 1-(4-Bromobenzyl)-4-ethylpiperazine
Academic research on this compound is primarily centered on its identity as a chemical building block rather than a standalone therapeutic agent. The literature implicitly underscores its value in the synthesis of more complex molecules. The core of this compound is the piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4. This structure is recognized as a "privileged scaffold" in medicinal chemistry due to its widespread presence in drugs with diverse therapeutic applications. nih.govnih.gov
The N-benzylpiperazine (BZP) framework, a key feature of the title compound, has been investigated for various biological activities. For instance, some BZP derivatives have been explored for their effects on memory and as potential nootropic agents. nih.gov Studies on related structures have also revealed activities such as vasodilation and potential applications in managing cerebrovascular circulation. nih.gov Furthermore, the BZP scaffold is integral to ligands targeting the sigma-1 (σ1) receptor, which have shown promise in preclinical models of pain, suggesting that derivatives can possess significant antinociceptive and anti-allodynic effects. acs.org
The synthesis of various piperazine derivatives is a common theme in the literature. For example, methods have been developed for creating a range of 4-substituted 1-(4-substituted phenyl)piperazine derivatives to evaluate their antimicrobial properties. researchgate.net The synthesis of related compounds often involves reacting a substituted piperazine with a benzyl (B1604629) halide, a process analogous to how this compound would be prepared. This highlights the compound's role as a representative of a class of molecules that are readily synthesized and modified.
Identification of Unexplored Research Avenues and Methodological Challenges
The most significant unexplored research avenue for this compound is a comprehensive evaluation of its own biological activity profile. Given that the broader class of N-benzylpiperazines exhibits a range of pharmacological effects, from psychoactive to analgesic properties, a systematic screening of this specific compound is warranted. nih.govacs.org Its structural similarity to compounds with known central nervous system activity suggests that its potential effects on various receptors and transporters have yet to be determined.
Further unexplored areas include:
Metabolic Profiling: Understanding how the compound is metabolized is crucial. The parent compound, N-benzylpiperazine, is known to be metabolized to N-benzylethylenediamine, which itself is psychoactive. nih.gov Investigating the metabolites of this compound could reveal other active compounds.
Structure-Activity Relationship (SAR) Studies: There is a clear opportunity to use this compound as a starting point for SAR studies. The bromine atom on the phenyl ring is a particularly attractive site for modification, for instance, through cross-coupling reactions to introduce different substituents. This could systematically probe how changes to this part of the molecule affect biological activity.
Methodological challenges primarily relate to synthesis and purification. While the general synthesis of N-benzylpiperazines is well-established, optimizing reaction conditions to achieve high yields and purity can be a hurdle. google.com For instance, the synthesis of related compounds can require specific catalysts or reaction conditions that may be expensive or difficult to scale up. google.com Additionally, the purification of piperazine derivatives can sometimes be challenging due to their basic nature and solubility properties.
Perspectives on the Development of Novel Bioactive Scaffolds from the Chemical Compound's Structure
The structure of this compound presents a versatile scaffold for the development of novel bioactive molecules. The piperazine ring itself is a key component in numerous approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability. nih.govnih.gov
The development of new bioactive scaffolds can be envisioned through several strategic modifications of the parent structure:
Functionalization of the Benzyl Group: The bromine atom on the phenyl ring is a key functional handle. It can be readily transformed using a variety of modern synthetic methods, such as Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions. This allows for the introduction of a wide array of different chemical groups, effectively creating a library of new compounds with potentially diverse biological activities.
Modification of the N-Ethyl Group: The ethyl group at the N-4 position of the piperazine ring can be varied. Replacing it with other alkyl chains, cyclic groups, or more complex moieties can significantly influence the compound's interaction with biological targets. Studies on other piperazine-containing compounds have shown that modifications at this position can fine-tune potency and selectivity.
Bioisosteric Replacement: The piperazine ring itself could be replaced with other cyclic diamine structures to explore different conformational constraints and physicochemical properties. This could lead to the discovery of new scaffolds with improved drug-like properties.
The N-benzylpiperazine core is found in molecules targeting a wide range of biological systems, including those with antimicrobial, antidepressant, antipsychotic, and antihistaminic activities. researchgate.net By leveraging the known activities of this broad class of compounds and applying modern synthetic strategies to the specific structure of this compound, there is considerable potential for the discovery of new and effective therapeutic agents.
Q & A
Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetics?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
